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1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene

Cat. No.: B1255195
CAS No.: 173678-08-5
M. Wt: 456.6 g/mol
InChI Key: VXSQKZMGGJJLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene (CAS 173678-08-5) is a high-molecular-weight polyaromatic hydrocarbon with a molecular formula of C₃₆H₂₄ and a molecular weight of 456.6 g/mol . It is a structural analog of 1,3,5-tris(naphthyl)benzene and is recognized in scientific literature as a prominent model system for studying the glass transition phenomenon and crystallization kinetics . Its notable stability in the amorphous state allows its glassy and supercooled liquid states to be thoroughly investigated using various spectroscopic and calorimetric methods . More recently, it has gained significant attention for its ability to form ultrastable glasses when prepared through physical vapor deposition onto a cold substrate, making it a critical compound in the field of soft matter and materials science . The design of this molecule, which involves increasing molecular weight and varying π-π interactions through its specific naphthyl group arrangement, directly influences its thermal properties, including its glass transition temperature (T g ) and fragility . The compound is for research use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H24 B1255195 1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene CAS No. 173678-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-naphthalen-1-yl-5-naphthalen-2-ylphenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24/c1-2-12-28-21-29(20-19-25(28)9-1)30-22-31(35-17-7-13-26-10-3-5-15-33(26)35)24-32(23-30)36-18-8-14-27-11-4-6-16-34(27)36/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSQKZMGGJJLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573135
Record name 1,1'-[5-(Naphthalen-2-yl)-1,3-phenylene]dinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173678-08-5
Record name 1,1'-[5-(Naphthalen-2-yl)-1,3-phenylene]dinaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Molecular Engineering of 1,3 Bis 1 Naphthyl 5 2 Naphthyl Benzene and Analogues

Strategic Approaches to Arylated Benzene (B151609) Core Synthesis

The creation of the 1,3,5-triarylbenzene scaffold is a pivotal challenge in organic synthesis, with various methods developed to achieve this structural motif. These strategies range from transition-metal-catalyzed cross-coupling reactions to cyclotrimerization and condensation reactions, each offering distinct advantages and limitations.

Suzuki Cross-Coupling Reaction Pathways for 1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene

The Suzuki-Miyaura cross-coupling reaction stands as a premier and versatile method for the formation of carbon-carbon bonds, and it has been extensively utilized for the synthesis of this compound and its derivatives. organic-chemistry.orgacs.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. organic-chemistry.orgwikipedia.orglibretexts.org For the synthesis of 1,3,5-triarylbenzenes, a common approach is the reaction of a 1,3,5-trihalobenzene with the corresponding arylboronic acids. organic-chemistry.org

A prevalent synthetic route to this compound commences with a di- or tri-halogenated benzene core. For instance, 1-bromo-3-chloro-5-iodobenzene (B84608) can be selectively coupled with different arylboronic acids, leveraging the differential reactivity of the halogen atoms. nih.gov This allows for the sequential and controlled introduction of the 1-naphthyl and 2-naphthyl substituents. nih.gov The synthesis of the target molecule has been successfully achieved on a gram scale using Suzuki coupling reactions, highlighting the method's practicality. organic-chemistry.orgnih.gov

The efficiency of the Suzuki cross-coupling for synthesizing sterically hindered molecules like this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of palladium catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: A variety of palladium catalysts have been employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. researchgate.netnih.gov The ligand plays a crucial role, especially when dealing with sterically demanding substrates. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have been shown to be effective in promoting the coupling of aryl chlorides and sterically hindered aryl bromides. organic-chemistry.orgnih.gov For instance, the combination of Pd₂(dba)₃ and P(t-Bu)₃ is effective for a wide range of aryl halides at room temperature. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, with robust acenaphthoimidazolylidene palladium complexes showing high efficiency for coupling sterically hindered substrates with low catalyst loadings. organic-chemistry.org

Base and Solvent Effects: The choice of base is critical for the activation of the boronic acid. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). researchgate.netyoutube.com The solvent system often consists of an organic solvent such as toluene, dioxane, or tetrahydrofuran (B95107) (THF), frequently with the addition of water to facilitate the dissolution of the inorganic base. researchgate.netnih.gov For example, an improved procedure for the synthesis of this compound has been reported, indicating the importance of refining these conditions. organic-chemistry.orgacs.org

The following table summarizes a selection of optimized conditions for Suzuki-Miyaura couplings leading to triarylbenzene products, illustrating the interplay of different reaction components.

Aryl HalideArylboronic AcidCatalyst / LigandBaseSolventYield (%)Reference
1,3,5-TribromobenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh organic-chemistry.org
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidPd/BI-DIMEK₃PO₄Toluene- researchgate.net
3-Iodo-4-methoxybenzoic acid methyl ester5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinanePd(PPh₃)₄NaOPhBenzeneGood researchgate.net
2'-Bromo-2-aryl benzothiazoleVariousPd₂(dba)₃ (ligand-free)K₂CO₃Toluene/H₂Oup to 99 nih.gov
Aryl ChloridesArylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂Oup to 99 nih.gov

DME: 1,2-dimethoxyethane; dppf: 1,1'-bis(diphenylphosphino)ferrocene; BI-DIME: a specific bulky phosphine ligand; SPhos: a dialkylbiarylphosphine ligand.

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This step is often the rate-determining step, particularly for less reactive aryl chlorides. libretexts.org For sterically hindered substrates, the choice of a bulky, electron-rich ligand is crucial to facilitate this step. nih.govresearchgate.net

Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium center. wikipedia.org The boronic acid must first be activated by a base to form a more nucleophilic boronate species. organic-chemistry.org The exact mechanism of the transfer from the boronate complex to the palladium intermediate is complex and can be influenced by the nature of the boronic ester and the reaction conditions. nih.gov Computational studies have been employed to elucidate the structures of pre-transmetalation intermediates and understand the factors that enhance the rate of this step. nih.gov For sterically hindered arylboronic acids, such as 1-naphthylboronic acid, the steric bulk can slow down the transmetalation process, necessitating carefully chosen ligands to create a suitable coordination environment around the palladium center. researchgate.net

Reductive Elimination: The final step involves the reductive elimination of the two coupled aryl groups from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

For sterically demanding couplings, such as the formation of this compound, side reactions like protodeboronation of the boronic acid or homocoupling of the starting materials can become more prominent. yonedalabs.com The use of specialized ligands and optimized conditions helps to minimize these undesired pathways. nih.govresearchgate.net

Exploration of Alternative Synthetic Routes for Polyarylated Benzenes

While Suzuki cross-coupling is a dominant methodology, other synthetic strategies have been explored for the construction of the 1,3,5-triarylbenzene core. These alternatives can offer advantages in terms of starting material availability, cost, or avoidance of organometallic reagents.

One notable alternative is the acid- or metal-catalyzed cyclotrimerization of arylacetylenes. This method involves the [2+2+2] cycloaddition of three alkyne molecules to form a benzene ring. While conceptually straightforward, controlling the regioselectivity with unsymmetrical alkynes can be challenging.

Another significant approach is the self-condensation of acetophenones . For instance, 1,3,5-tris(2-naphthyl)benzene has been synthesized through the self-condensation of 2-acetonaphthalene. libretexts.orgnih.gov This reaction can be catalyzed by various agents, including copper(II) chloride (CuCl₂), which acts as a Lewis acid and an oxidative reagent. nih.gov The reaction is typically carried out at high temperatures in a solvent like toluene. nih.gov

The cyclotrimerization of nitriles offers another pathway to 1,3,5-triaryl-substituted aromatic cores, in this case, leading to 2,4,6-triaryl-1,3,5-triazines. tandfonline.comrsc.org This reaction can be catalyzed by low-valent transition metals, such as titanium complexes in the presence of a reducing agent like magnesium. tandfonline.com

More recently, methods involving the cyclodehydrogenation of appropriately designed precursors have been developed to create large, fused polycyclic aromatic hydrocarbons. researchgate.netnih.gov While not a direct synthesis of the triarylbenzene itself, this method can be used to further functionalize such cores into more complex structures.

Molecular Design and Systematic Variation of Aromatic Substituents

The modular nature of the synthesis of this compound, particularly via Suzuki coupling, allows for the systematic variation of the aromatic substituents. This molecular design approach is crucial for tuning the physical and chemical properties of the resulting materials, such as their glass-forming ability, thermal stability, and photophysical characteristics.

Synthesis of Structural Analogues and Isomers of this compound

A number of structural analogues and isomers of this compound have been synthesized to investigate the structure-property relationships. These variations typically involve changing the position of the naphthyl attachment (1- vs. 2-position) or replacing one or more of the naphthyl groups with other aromatic moieties.

For example, a series of analogues has been synthesized where the naphthyl groups are systematically replaced with phenyl or anthracenyl substituents. nih.gov These include:

3,5-di(naphthalen-1-yl)-1-phenylbenzene (α,α-P)

9-(3,5-di(naphthalen-1-yl)phenyl)anthracene (α,α-A)

9,9'-(5-(naphthalen-2-yl)-1,3-phenylene)dianthracene (β-AA)

The synthesis of these analogues often follows a similar Suzuki coupling strategy, starting from a halogenated benzene core and coupling with the appropriate arylboronic acids. nih.gov

The synthesis of isomers of the parent compound, such as 1,3,5-tris(1-naphthyl)benzene and 1,3,5-tris(2-naphthyl)benzene , has also been reported. nih.govrsc.org These isomers are valuable for studying how the specific connectivity of the naphthyl units influences the material's properties. For instance, the melting point of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene is reported to be in the range of 467–472 K, while that of an isomer, 1-(1-naphthyl)-3,5-bis(2-naphthyl)benzene, is 420 K, demonstrating a significant impact of the substitution pattern. rsc.org

The following table lists some of the synthesized analogues and isomers, highlighting the structural diversity that can be achieved.

Compound NameAbbreviationStructureReference
This compoundα,α,β-TNBCentral benzene with two 1-naphthyl and one 2-naphthyl group organic-chemistry.orgnih.gov
1,3,5-Tris(1-naphthyl)benzeneα,α,α-TNBCentral benzene with three 1-naphthyl groups rsc.org
1,3,5-Tris(2-naphthyl)benzeneβ,β,β-TNBCentral benzene with three 2-naphthyl groups nih.gov
3,5-Di(naphthalen-1-yl)-1-phenylbenzeneα,α-PCentral benzene with two 1-naphthyl and one phenyl group nih.gov
9-(3,5-Di(naphthalen-1-yl)phenyl)anthraceneα,α-ACentral benzene with two 1-naphthyl and one anthracenyl group nih.gov
9,9'-(5-(Naphthalen-2-yl)-1,3-phenylene)dianthraceneβ-AACentral benzene with one 2-naphthyl and two anthracenyl groups nih.gov

Impact of Substituent Position and Nature on Synthetic Efficiency

The primary route for the synthesis of this compound and its analogues is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The efficiency of this reaction is profoundly influenced by the electronic and steric nature of substituents on both the aryl halide and the organoboron coupling partners.

Steric Effects: The steric hindrance posed by bulky substituents, particularly in the ortho positions to the coupling sites, can significantly impact the reaction efficiency. Large substituents can impede the approach of the palladium catalyst to the reaction center, thereby slowing down the oxidative addition and reductive elimination steps. In the synthesis of sterically hindered biaryls, specialized phosphine ligands with bulky and electron-rich characteristics are often employed to overcome these steric challenges and promote efficient coupling. rsc.org For instance, in the synthesis of analogues of this compound with substituents on the naphthyl rings, the position of the substituent relative to the point of coupling to the central benzene ring would be a critical factor. Ortho-substituents would be expected to have a more pronounced negative impact on reaction efficiency compared to meta- or para-substituents due to direct steric clash.

While a systematic study detailing the quantitative impact of various substituents on the synthesis of this compound is not extensively documented in the available literature, the general principles of Suzuki-Miyaura reactions on sterically demanding substrates provide a predictive framework. A summary of these expected effects is presented in the table below.

Substituent TypePositionExpected Impact on Reaction EfficiencyReasoning
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃)Any position on aryl halideGenerally increases efficiencyAccelerates the rate-determining oxidative addition step.
Electron-Donating (e.g., -OCH₃, -CH₃)Any position on aryl halideGenerally decreases efficiencySlows down the oxidative addition step.
Bulky Groups (e.g., -tBu, -Si(CH₃)₃)Ortho to coupling siteSignificantly decreases efficiencySteric hindrance impedes catalyst approach and subsequent steps.
Bulky GroupsMeta or Para to coupling siteMinimal to moderate decrease in efficiencyLess direct steric interference with the reaction center.

Deuterated Analogues for Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612), is an invaluable tool for elucidating reaction mechanisms, studying molecular dynamics, and enhancing the resolution of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesis of deuterated analogues of this compound has been successfully achieved, enabling detailed investigations into its properties.

A notable example is the synthesis of 1,3-bis(1-naphthyl-d₇)-5-(2-naphthyl)benzene , which has been prepared on a gram scale utilizing Suzuki coupling reactions. nih.govnih.gov This partially deuterated analogue allows for sophisticated NMR studies to be performed. The replacement of protons with deuterium atoms simplifies the ¹H NMR spectrum and can lead to narrower linewidths for the remaining protons, facilitating more precise structural and dynamic analysis. nih.gov

The availability of both the protonated and the deuterated versions of the molecule has enabled complete and unambiguous NMR assignments for all proton, deuterium, and carbon nuclei. nih.govnih.gov This is particularly important for complex aromatic systems where spectral overlap is a common challenge. The detailed spectroscopic data obtained from these isotopic labeling studies are crucial for understanding the conformational dynamics and the modest energy barriers for the interconversion of atropisomers in these molecules. nih.gov

The table below summarizes the key NMR spectroscopic data that can be obtained from such isotopic labeling studies.

NucleusInformation Gained from Deuterated AnalogueReference
¹H NMRSimplified spectra with reduced signal overlap and narrower linewidths for remaining protons. nih.govnih.gov
²H NMRDirect observation of the deuterated positions, confirming the success and specificity of the labeling. nih.govnih.gov
¹³C NMRComplete and unambiguous assignment of all carbon signals, aided by the absence of one-bond C-H coupling at deuterated sites. nih.govnih.gov

Purity Assessment and Isolation Techniques within Synthetic Research

The synthesis of high-purity this compound and its analogues is paramount for their application in materials science and for obtaining reliable characterization data. Research-scale synthesis typically employs a combination of chromatographic and crystallization techniques for purification, followed by rigorous analytical methods for purity assessment.

Isolation Techniques: Following the synthesis, which is often a Suzuki coupling reaction, the crude product is typically isolated from the reaction mixture through an aqueous workup to remove inorganic salts and water-soluble impurities. The primary methods for purifying the crude solid include:

Column Chromatography: This is a standard technique used to separate the target compound from unreacted starting materials, catalyst residues, and byproducts. For polyaromatic hydrocarbons like this compound, silica (B1680970) gel is a common stationary phase, and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed. nih.gov

Recrystallization: This technique is used to obtain highly pure crystalline material. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the selective crystallization of the desired product upon cooling. For naphthalene-containing compounds, solvents like methanol (B129727) have been used for recrystallization. researchgate.net

Purity Assessment: Once the compound is isolated, its purity is assessed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure and assessing the purity of the synthesized compound. nih.govnih.gov The absence of signals corresponding to impurities or starting materials is a key indicator of high purity. For deuterated analogues, ²H NMR is also used to confirm the extent and location of deuterium incorporation. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of organic compounds. researchgate.netmdpi.com For polyaromatic hydrocarbons, reversed-phase columns (e.g., C18) are often used with a UV detector. researchgate.netrsc.org A single, sharp peak in the chromatogram is indicative of a pure sample. The purity of 1,3,5-Tri(1-naphthyl)benzene, a related compound, has been specified as ≥98.0% by HPLC.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

An improved procedure for the synthesis and purification of this compound has been reported, highlighting the importance of these techniques in obtaining high-quality material for research. nih.gov

Advanced Structural Elucidation and Conformational Dynamics of 1,3 Bis 1 Naphthyl 5 2 Naphthyl Benzene

Single Crystal X-ray Crystallography Studies

Detailed single-crystal X-ray crystallography data for 1,3-bis-(1-naphthyl)-5-(2-naphthyl)benzene is not extensively available in the public domain, which limits a comprehensive discussion based on direct experimental results. However, the application of this technique would be indispensable for unequivocally determining its three-dimensional structure. Studies on analogous aromatic compounds provide a framework for what would be expected from such an analysis.

Determination of Molecular Packing and Solid-State Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise arrangement of molecules in a crystalline solid. For a large, asymmetric molecule like this compound, this analysis would reveal the unit cell parameters and the spatial arrangement of molecules within it. The analysis would likely show a complex packing motif, driven by the need to accommodate the bulky, non-planar structure resulting from the three naphthyl substituents on the central benzene (B151609) ring. The way these molecules arrange themselves dictates the material's bulk properties, such as density and thermal stability. In related polyaromatic structures, molecules often pack in a way that minimizes void space, though the twisted nature of this specific compound might lead to the inclusion of solvent molecules within the crystal lattice if crystallized from a solution. nih.gov

Analysis of Intermolecular Interactions (e.g., C-H···π, π-π Stacking)

The solid-state architecture of this compound would be stabilized by a variety of non-covalent interactions. Given the abundance of aromatic rings, C-H···π and π-π stacking interactions are expected to be the dominant forces governing the molecular packing. nih.govacs.org

C-H···π Interactions: These interactions would occur between the hydrogen atoms on the naphthyl and benzene rings of one molecule and the electron-rich π-systems of an adjacent molecule.

π-π Stacking: Interactions between the aromatic planes of the naphthyl and benzene rings are also anticipated. However, due to the steric hindrance caused by the 1,3,5-substitution pattern, a perfectly parallel, face-to-face stacking arrangement is unlikely. Instead, offset or edge-to-face stacking configurations would be more probable, where the electron-poor edge of one ring interacts with the electron-rich face of another. researchgate.netacs.org

Identifying and quantifying these weak interactions are crucial for understanding the crystal's stability and polymorphism.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is defined by the torsional or dihedral angles between the central benzene ring and the three peripheral naphthyl groups. nih.gov X-ray analysis would provide precise values for these angles. It is expected that the molecule would adopt a highly twisted, non-planar conformation to relieve the significant steric strain between the ortho-hydrogens of the naphthyl groups and the central benzene ring. This propeller-like arrangement is characteristic of many 1,3,5-triarylbenzenes. nasa.gov The final conformation observed in the crystal is a balance between these intramolecular steric repulsions and the stabilizing intermolecular packing forces.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Complete ¹H, ²H, and ¹³C NMR Assignments of this compound and its Deuterated Analogues

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for structural confirmation.

¹H NMR: The ¹H NMR spectrum would be complex, with signals corresponding to the 24 distinct protons on the aromatic framework. The signals would appear in the aromatic region (typically δ 7.0-9.0 ppm). Protons in close proximity to adjacent rings would likely experience shielding or deshielding effects due to anisotropic currents, leading to a wide dispersion of chemical shifts.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between protonated and quaternary carbons. The signals for the carbons of the central benzene ring and the carbons of the naphthyl rings at the points of attachment would be of particular diagnostic value.

Deuterated Analogues: Synthesis of deuterated versions of the molecule, for instance, using deuterated benzene (C₆D₆) as a starting material or as an NMR solvent, can help in simplifying complex ¹H NMR spectra and in making unambiguous assignments. sigmaaldrich.comsigmaaldrich.com

The expected NMR data, based on general knowledge of similar polyaromatic hydrocarbons, are summarized in the tables below.

Interactive Table: Predicted ¹H NMR Chemical Shift Ranges

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Central Benzene Ring Protons7.5 - 8.0Singlet, Triplet
Naphthyl Ring Protons7.2 - 8.5Doublet, Triplet, Multiplet

Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges

Carbon TypePredicted Chemical Shift (δ, ppm)
Quaternary Carbons (C-C)130 - 145
Aromatic CH Carbons120 - 130

Two-Dimensional NMR Techniques for Complex Spectral Interpretation

Due to the significant overlap of signals expected in the one-dimensional NMR spectra of this compound, two-dimensional (2D) NMR techniques would be essential for a definitive structural assignment. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within each aromatic ring system, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the connectivity between the different rings, for example, by showing a correlation from a proton on a naphthyl ring to the carbon atom of the central benzene ring to which it is attached.

These advanced techniques, used in combination, would allow for the full and unambiguous assignment of all ¹H and ¹³C signals, confirming the identity and connectivity of the this compound structure. nih.gov

Investigation of Conformational Flexibility and Atropisomerism

The conformational landscape of this compound is characterized by the hindered rotation of its bulky naphthyl substituents. This steric hindrance is significant enough to allow for the isolation of distinct conformational isomers at ambient temperatures, a phenomenon known as atropisomerism. The study of the interconversion between these atropisomers provides valuable insights into the molecule's structural dynamics.

The stability of the atropisomers of this compound is quantified by the energy barrier to their interconversion. Research has shown that this compound exhibits modest energy barriers for the interconversion of its atropisomers. nih.govacs.org This barrier is a critical parameter that influences the material's propensity to form supercooled liquids and glasses rather than undergoing crystallization. nih.govacs.org

A study on 1,3,5-tris(naphthyl)benzene derivatives reported a modest energy barrier of approximately 15 kcal/mol for the interconversion of atropisomers in this compound. nih.govacs.org This value indicates that while the rotation is restricted, it is not entirely impeded, allowing for dynamic equilibrium between the different conformational states. In comparison, studies on related di- and tri-alpha-naphthylphenyl derivatives have shown similar interconversion barriers, with values around 11-12 kcal/mol. nih.gov

Table 1: Energy Barrier for Atropisomer Interconversion

CompoundEnergy Barrier (kcal/mol)
This compoundca. 15 nih.govacs.org

This table presents the reported energy barrier for the interconversion of atropisomers for the title compound.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for probing the dynamic processes of conformational exchange, such as atropisomer interconversion. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rotational barriers and the rates of interconversion.

For this compound, detailed spectroscopic studies, including comprehensive NMR assignments for ¹H, ²H, and ¹³C, have been conducted. nih.govacs.org While the specific details of the variable-temperature NMR experiments for this exact compound are part of a broader study, the reported energy barrier of approximately 15 kcal/mol is a direct outcome of such dynamic NMR investigations. nih.govacs.org In analogous systems, such as 1,3,5-tris(4-methylnaphth-1-yl)benzene, low-temperature ¹H NMR spectra have successfully resolved the signals of different rotational conformers (rotamers), allowing for the determination of their relative populations and the free energy of activation for their interconversion through line shape simulation. nih.gov This methodology is fundamental to understanding the rotational barriers in sterically hindered molecules like this compound.

Photophysical Properties and Excited State Phenomena of 1,3 Bis 1 Naphthyl 5 2 Naphthyl Benzene

Fundamental Photophysical Processes

The photophysical characteristics of 1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene are deeply rooted in the electronic interactions between the central benzene (B151609) ring and the attached naphthyl groups. These interactions dictate the nature of the excited states and their subsequent decay pathways.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For compounds structurally related to this compound, such as 1,3-bis(2-naphthyl)benzene (N2B), the quantum yield provides insight into the competition between radiative and non-radiative decay pathways. acs.org The fluorescence quantum yield is influenced by factors including the molecular structure and the surrounding solvent environment. mdpi.comrsc.org For instance, in a series of related compounds, the addition of a second naphthyl group to a phenyl-naphthalene core has been shown to perturb the electronic levels, which can affect the quantum yield. acs.orgnih.gov

Detailed studies on related naphthyl-benzene compounds have quantified their fluorescence quantum yields in various solvents. This data highlights the sensitivity of the emission efficiency to the molecular environment.

Table 1: Fluorescence Quantum Yields of Related Naphthyl-Benzene Compounds

Compound Solvent Fluorescence Quantum Yield (Φf)
2-naphthyl-benzene (N1B) Cyclohexane 0.20
1,3-bis(2-naphthyl)benzene (N2B) Cyclohexane 0.33
1,3,5-tris(2-naphthyl)benzene (N3B) Cyclohexane 0.35

Data sourced from related compound studies. acs.org

For the related compound 1,3-bis(2-naphthyl)benzene (N2B), theoretical and experimental investigations have revealed that the addition of a second naphthyl group to the benzene ring perturbs the electronic energy levels. acs.orgnih.gov This perturbation influences the energy gap and the potential for interaction between the S1 and S2 states. The dynamics of these excited states are often investigated using time-resolved fluorescence spectroscopy, which can track the population and depopulation of these states on ultrafast timescales. acs.orgbowdoin.edu The rearrangement between the S1 and S2 excited states has been identified as a key process in the photophysics of these molecules. acs.orgnih.gov

A notable characteristic observed in compounds structurally similar to this compound is a biexponential fluorescence decay. acs.orgacs.orgnih.gov This phenomenon indicates the presence of at least two distinct emissive species or decay pathways from the excited state. The biexponential decay is often attributed to a rearrangement process involving the S1 and S2 excited states. acs.orgnih.gov

In this proposed mechanism, upon excitation, the molecule can exist in two different, yet close-lying, excited state geometries or conformations, each with its own characteristic fluorescence lifetime. The faster decay component is often associated with the initially populated state, while the slower component arises from a species formed after a structural relaxation or interconversion in the excited state. This dynamic process is a hallmark of the complex excited-state landscape of these multi-aryl benzene systems. acs.org

Spectroscopic Characterization Beyond Basic Identification

To gain a deeper understanding of the complex photophysical processes, advanced spectroscopic techniques are employed. These methods allow for the deconvolution of the overlapping spectral features and the characterization of the individual species involved in the excited state dynamics.

Decay-associated spectra (DAS) analysis is a powerful tool used to resolve the individual emission spectra of the different species contributing to a complex fluorescence decay. acs.orgacs.orgnih.gov By analyzing the fluorescence decay at multiple wavelengths, it is possible to mathematically separate the spectra associated with each decay component.

For related bis-naphthyl benzene compounds, DAS analysis has been instrumental in characterizing the two emitting species responsible for the biexponential decay. acs.org This analysis has shown that the species with the shorter decay time exhibits a blue-shifted emission spectrum compared to the species with the longer lifetime. This spectral shift provides further evidence for a rearrangement or relaxation process occurring in the excited state, leading to a more stabilized, lower-energy emissive state. acs.org

The surrounding solvent environment can have a significant impact on the photophysical properties of fluorescent molecules, a phenomenon known as solvatochromism. nih.govacs.org While detailed solvent-dependent studies specifically on this compound are not extensively documented in the provided context, investigations on the related 1,3-bis(2-naphthyl)benzene (N2B) and other aromatic compounds provide valuable insights. acs.org

For N2B, steady-state and time-resolved fluorescence experiments have been conducted by varying the solvent polarity. acs.org Such studies help to elucidate the nature of the excited states. For example, a significant shift in the emission spectrum with increasing solvent polarity can indicate a change in the dipole moment of the molecule upon excitation, characteristic of a charge-transfer state. The fluorescence spectrum of N2B is red-shifted by approximately 14 nm compared to its mono-naphthyl counterpart, indicating a change in the electronic levels. acs.org However, the practical superimposition of the absorption and fluorescence spectra of N2B and its tris-naphthyl analog (N3B) suggests that the addition of a third naphthyl group does not further alter these specific properties significantly. acs.org

Mechanisms of Light Emission and Absorption (Theoretical and Experimental Correlation)

Extensive searches of scientific literature and chemical databases did not yield specific experimental or theoretical data on the photophysical properties, including the mechanisms of light emission and absorption, for the compound This compound .

Research on closely related isomers, such as 1,3,5-tris(2-naphthyl)benzene and 1,3-bis(2-naphthyl)benzene, has been conducted to characterize their photophysical behavior. acs.orgacs.orgnih.gov These studies often involve a combination of steady-state and time-resolved fluorescence spectroscopy, alongside computational methods like Configuration Interaction with Single Excitations (CIS) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO) to understand the electronic energy levels and transitions. acs.orgacs.orgnih.gov However, due to the specific substitution pattern of the naphthyl groups in this compound, these findings cannot be directly extrapolated to describe its unique photophysical characteristics.

Similarly, theoretical studies on other naphthalene (B1677914) derivatives have employed methods such as Time-Dependent Density Functional Theory (TD-DFT) to analyze electronic transitions and excited states. nih.gov The application of such computational techniques to this compound would be necessary to provide a theoretical framework for its light absorption and emission properties.

At present, there is a lack of published data to construct the requested tables and provide a detailed analysis of the correlation between theoretical and experimental findings for the light emission and absorption mechanisms of this compound.

Computational and Theoretical Chemistry of 1,3 Bis 1 Naphthyl 5 2 Naphthyl Benzene

Quantum Chemical Calculations

Quantum chemical methods provide fundamental insights into the molecular-level characteristics of 1,3-bis-(1-naphthyl)-5-(2-naphthyl)benzene.

While specific DFT studies focusing solely on this compound are not extensively detailed in the literature, the methodology is widely applied to its isomers and related naphthyl derivatives. researchgate.netmdpi.com For instance, the optimized geometry of the isomer 1,3,5-tris-(α-naphthyl)benzene has been obtained at the B3LYP/6-31+G(d,p) level of theory. researchgate.net For other complex naphthyl-based luminophores, calculations at the B3LYP/6-31G(d,p) level are common for optimizing the geometries of both ground (S₀) and first excited (S₁) states. mdpi.com These studies are foundational for understanding the molecule's stable conformations and the electronic distribution across its aromatic system.

Table 1: Typical DFT Functionals and Basis Sets for Naphthyl-Benzene Systems

Method Basis Set Application Reference
B3LYP 6-31+G(d,p) Geometry Optimization researchgate.net
B3LYP 6-31G(d,p) Ground & Excited State Geometry mdpi.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical output of DFT calculations, revealing insights into a molecule's electronic behavior. For related naphthyl-carboranyl compounds, Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to investigate the nature of electronic transitions. mdpi.com The HOMO and LUMO energy levels determine the HOMO-LUMO gap, which is correlated with the molecule's kinetic stability and the energy required for electronic excitation.

In many naphthyl derivatives, the HOMO is typically localized on the electron-rich naphthalene (B1677914) rings, while the LUMO may be distributed differently depending on the substituents. mdpi.com The nature and extent of the overlap between these frontier orbitals are indicative of charge-transfer characteristics upon excitation, which is a key factor in the photophysical properties of these materials. mdpi.com

To investigate the photophysical properties of complex aromatic systems, various computational methods are employed to study their excited states. For compounds structurally similar to this compound, such as 1,3-bis(2-naphthyl)benzene, excited state phenomena have been explored using multiple theoretical levels. nih.gov

The minimum energy structures of the first (S₁) and second (S₂) excited states have been determined using the Configuration Interaction with Single excitations (CIS) method, which is an ab initio approach. nih.gov Furthermore, the energy gaps between different electronic levels have been assessed using Zerner's Intermediate Neglect of Differential Overlap (ZINDO), a semi-empirical method. nih.gov These calculations help to explain experimental observations, such as biexponential fluorescence decay, by attributing them to rearrangements involving multiple excited states. nih.gov

The non-planar structure of this compound arises from the steric hindrance between the naphthyl groups and the central benzene (B151609) ring, leading to the existence of different rotational isomers (atropisomers). Conformational analysis using quantum chemical methods is essential to understand the energy barriers associated with the rotation of the naphthyl groups.

For the ground-state geometry of the related 1,3-bis(2-naphthyl)benzene, a conformational analysis has been performed at the Hartree-Fock level of theory. nih.gov For this compound itself, experimental and theoretical studies have identified modest energy barriers of approximately 15 kcal/mol for the interconversion of its atropisomers. nih.gov This relatively low barrier is a key reason for the compound's propensity to form a supercooled liquid and a stable glass rather than crystallizing. nih.gov

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insight into single-molecule properties, molecular dynamics (MD) simulations are used to study the collective behavior and bulk properties of materials.

To make large-scale simulations of bulky molecules like this compound computationally feasible, coarse-graining (CG) is a powerful technique. In this approach, groups of atoms are represented as single interaction sites or "beads." researchgate.net

A coarse-grained model for this compound has been developed, inspired by the Martini 3 forcefield strategy. researchgate.net In this model, the complex chemical structure is simplified into a collection of interconnected beads, which drastically reduces the number of degrees of freedom in the system. This allows for simulations over longer time and length scales, which is necessary for studying phenomena like glass transition and viscosity. Such CG models have been used in theoretical calculations based on the PY integral equation theory to investigate bulk properties like zero shear viscosity. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Other Names
This compound TNB
1,3,5-Tris-(α-naphthyl)benzene
1,3-Bis(2-naphthyl)benzene N2B

Theoretical Methods for Estimating Macroscopic Behavior (e.g., Viscosity from Molecular Structure)

The estimation of macroscopic properties such as viscosity from the molecular structure of complex glass-forming liquids like this compound, also known as TNB, is a significant challenge in computational chemistry. Theoretical methods are employed to bridge the gap between molecular characteristics and bulk material behavior, providing insights that are often difficult to obtain experimentally, especially over wide temperature ranges.

One prominent theoretical approach involves the application of the Vogel–Fulcher–Tammann (VFT) equation, a well-established model for describing the temperature dependence of viscosity in supercooled liquids. A theoretical method based on a simplified Vogel–Fulcher law has been successfully used to estimate the zero-shear viscosity of TNB. researchgate.net This model is particularly valuable for predicting viscosity from temperatures near the glass transition point up to high temperatures. researchgate.net

To apply these theoretical models, a molecular-level understanding is essential. Coarse-grained (CG) modeling is a powerful technique used to simplify the complex structure of TNB for computational efficiency. researchgate.net In this approach, groups of atoms are represented as single beads, drastically reducing the number of degrees of freedom in the system. For TNB, the molecular structure can be simplified into a CG model inspired by the Martini 3 forcefield, which is then used in calculations employing the PY integral equation theory. researchgate.net This simplification allows for the simulation of dynamics over longer timescales, which is crucial for studying the slow relaxation processes that govern viscosity in glass-forming liquids.

Early studies on what was later identified as this compound reported on its melt viscosity, providing foundational experimental data that can be compared with theoretical predictions. mdpi.com The combination of these theoretical models with foundational experimental data allows for a comprehensive understanding of the viscous behavior of this complex molecule. researchgate.netmdpi.com

Structure-Property Relationship Predictions

While direct, extensive theoretical studies on the photophysical pathways of this compound are specific, the methodologies applied to its isomers and related naphthyl-benzene compounds provide a strong framework for understanding its likely behavior. Naphthalene-based compounds are known for their notable photophysical characteristics and stability, making them subjects of interest for optoelectronic applications. mdpi.com Theoretical chemistry plays a crucial role in predicting and explaining these properties by modeling electronic transitions and excited state dynamics.

For closely related compounds like 1,3,5-tris(2-naphthyl)benzene (N3B) and 1,3-bis(2-naphthyl)benzene (N2B), computational methods have been used to investigate their electronic structure and photophysical properties. nih.govacs.org These studies employ a combination of techniques to model the molecule in both its ground and excited states. A conformational analysis at the Hartree-Fock level is often performed to determine the ground-state geometry. nih.govacs.org To understand the electronic transitions, methods like Zerner's Intermediate Neglect of Differential Overlap (ZINDO) are used to calculate the energy gaps between electronic levels. nih.govacs.org

For the excited states, the minimum energy structures corresponding to the S1 (first excited singlet) and S2 (second excited singlet) states can be determined using the Configuration Interaction with Single Excitations (CIS) level of theory. nih.govacs.org Investigations into related naphthyl-benzene compounds have indicated that a biexponential fluorescence decay can be attributed to a rearrangement involving these S1 and S2 excited states. nih.govacs.org Time-Dependent Density Functional Theory (TD-DFT) is another powerful tool used to determine the origin of electronic transitions in naphthalene-based luminophores. mdpi.com These theoretical approaches are essential for elucidating the pathways of absorption, fluorescence, and non-radiative decay that define the photophysical profile of complex aromatic molecules like this compound.

Table 1: Theoretical Methods for Photophysical Analysis

Method Purpose Target State
Hartree-Fock (HF) Conformational analysis and determination of minimum energy geometry. Ground State (S₀)
Zerner's Intermediate Neglect of Differential Overlap (ZINDO) Evaluation of energy gaps between electronic levels. Ground & Excited States
Configuration Interaction with Single Excitations (CIS) Optimization of excited state geometries (e.g., S₁ and S₂). Excited States

The pronounced ability of this compound to form a stable glass is a direct consequence of its unique molecular structure. figshare.comnih.gov Theoretical predictions and experimental findings indicate that the molecule's shape and the rotational dynamics of its naphthyl substituents are key to its resistance to crystallization. figshare.comnih.govacs.org

The central benzene ring is substituted with two 1-naphthyl groups and one 2-naphthyl group. The covalent bonds connecting these bulky naphthyl groups to the central phenyl ring are not freely rotating. This restricted rotation gives rise to different, stable spatial arrangements known as atropisomers. Computational studies on this compound have quantified the energy barrier for the interconversion of these atropisomers. figshare.comnih.govacs.org

This barrier is modest, calculated to be approximately 15 kcal/mol. figshare.comnih.govacs.org This specific energy value is critical: it is high enough to slow down the conformational changes needed for the molecules to arrange themselves into an ordered crystal lattice, but not so high as to prevent a liquid state. As the molten compound is cooled, the molecular reorientations required for crystallization become slower than the rate of cooling. Consequently, the disordered arrangement of the liquid state becomes "frozen in," resulting in the formation of a supercooled liquid and ultimately a stable glass rather than a crystalline solid. figshare.comnih.gov This inherent structural feature is a primary predictor of its excellent glass-forming ability, making it a model compound for studying the physical properties of organic glasses and molecular diffusion in condensed phases. figshare.comnih.govacs.org

Table 2: Predicted Structural Property of this compound

Property Predicted Value Consequence

Investigation of Glass Forming Behavior and Amorphous State Dynamics of 1,3 Bis 1 Naphthyl 5 2 Naphthyl Benzene

Glass Transition Phenomenon and Supercooled Liquid State

The transition from a liquid to a glassy state is a fascinating and complex process that continues to be an area of intense scientific inquiry. aps.org 1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene is an organic compound that has proven to be an important model for studying the glass transition phenomenon and crystallization. mdpi.comnih.gov This compound exhibits a remarkable stability in its amorphous phase, which allows for detailed investigation of its glassy and supercooled liquid states using a variety of experimental techniques, including spectroscopy and calorimetry. mdpi.comnih.gov

The glass transition is not a first-order phase transition, like melting, but is a kinetic phenomenon. aps.orgwikipedia.org As a liquid is cooled below its melting point, it may crystallize or, if the cooling is sufficiently rapid, it can bypass crystallization and enter a supercooled liquid state. wikipedia.org With further cooling, the viscosity of the supercooled liquid increases dramatically, and its molecular motions slow down significantly. aps.org Eventually, the material becomes so viscous that it behaves like a solid, entering the glassy state. The temperature at which this transition occurs is known as the glass transition temperature (Tg). wikipedia.org For this compound, the glass transition temperature has been reported to be 347 K. acs.org

The supercooled liquid state is an equilibrium state, but it is metastable with respect to the crystalline phase. The glassy state, on the other hand, is a non-equilibrium, amorphous solid state. wikipedia.org The study of the supercooled liquid state of TNB is critical for understanding the molecular dynamics that govern the glass transition.

Formation and Characterization of Ultrastable Glasses via Physical Vapor Deposition

A significant advancement in the study of glassy materials has been the development of techniques to create "ultrastable" glasses. These glasses are formed by physical vapor deposition (PVD) onto a substrate held at a temperature slightly below the conventional glass transition temperature (Tg). mdpi.comnih.gov This process allows for the formation of glasses that are denser, have lower enthalpy, and exhibit higher kinetic stability compared to glasses formed by cooling a liquid. researchgate.net

For this compound, it has been demonstrated that physical vapor deposition can be used to create such ultrastable glasses. mdpi.comnih.gov The formation of these glasses is highly dependent on the deposition temperature. For instance, vapor-deposited glasses of α,α,β-tris-naphthylbenzene (an isomer of the title compound) deposited at 0.85 times the glass transition temperature (Tg) have a heat capacity that is 4 ± 1% lower than the ordinary glass. researchgate.net

The characterization of these ultrastable TNB glasses reveals their unique properties. For example, when samples are deposited at temperatures a few Kelvin below Tg, the subsequent evolution of their concentration profiles upon annealing is observed to be Fickian, indicating normal diffusion behavior. nih.gov However, samples prepared by vapor deposition at temperatures significantly lower than Tg, such as at Tg - 50 K, create very stable glasses where the concentration profile does not evolve by Fickian diffusion. nih.gov This highlights the profound impact of the deposition conditions on the resulting glass structure and dynamics.

Relationship between Molecular Structure and Propensity for Glass Formation

The ability of a compound to form a glass is intimately linked to its molecular structure. acs.orgnih.gov For this compound, its propensity to form a supercooled liquid and a glass rather than crystallizing is attributed to the modest energy barriers for the interconversion of its atropisomers. acs.orgnih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The presence of multiple bulky naphthyl groups attached to a central benzene (B151609) ring in the TNB molecule creates steric hindrance, leading to these rotational barriers. researchgate.net

This molecular complexity makes it difficult for the molecules to arrange themselves into a regular crystalline lattice upon cooling, thus favoring the formation of a disordered, amorphous glass. The synthesis of TNB and its partially deuterated analogue, 1,3-bis(1-naphthyl-d7)-5-(2-naphthyl)benzene, on a gram scale has enabled detailed studies of the physical properties of its organic glasses and molecular diffusion in the condensed phases. acs.orgnih.gov

Molecular Diffusion in Condensed Phases

Understanding molecular diffusion in the glassy and supercooled states is fundamental to comprehending the dynamics of these systems. For this compound, various techniques have been employed to measure molecular motion over a wide range of temperatures and length scales.

Self-Diffusion Measurements in Glassy and Supercooled States

Direct measurements of self-diffusion in the deeply supercooled and glassy states of TNB have provided crucial insights into the decoupling of translational and rotational motion near the glass transition. aps.orgaps.org Using techniques like forward recoil spectrometry (FReS) and secondary ion mass spectrometry (SIMS), researchers have been able to measure self-diffusion coefficients as low as 1.6 x 10⁻¹⁶ cm²/s. aps.orgnih.gov

These experiments involve creating a bilayer of protio- (normal) and deuterio- (isotopically labeled) TNB by physical vapor deposition and then monitoring the broadening of the interface between the two layers upon annealing. aps.orgaps.org The results have shown a significant enhancement of translational diffusion relative to what would be expected from the viscosity or rotational dynamics based on the Stokes-Einstein equation. aps.orgaps.org At the glass transition temperature (Tg), the translational self-diffusion coefficient (DT) is about 400 times larger than predicted. aps.orgaps.org This decoupling is a hallmark of the complex and heterogeneous dynamics in supercooled liquids. aps.org

Measurements of self-diffusion coefficients for deeply supercooled TNB using SIMS on isotopically labeled multilayer films have reported values for annealing temperatures from 338 K (Tg - 9 K) to 365 K (Tg + 18 K). acs.org These studies confirm that for samples deposited near Tg, the evolution of the concentration profile follows Fickian diffusion on all accessible length and time scales. acs.orgnih.gov

Isotopic Interdiffusion Studies Using Neutron Reflectivity

Neutron reflectivity is a powerful technique for studying the structure and dynamics of thin films and interfaces with high resolution. aip.orgresearchgate.net It has been used to measure the isotopic interdiffusion in multilayer samples of protio- and deuterio-TNB created by physical vapor deposition. aip.org These experiments provide information about translational motion on the length scale of a few nanometers. aip.org

In these studies, multilayer samples with a periodic structure of alternating protio- and deuterio-TNB layers are prepared. aip.org By monitoring the changes in the neutron reflectivity pattern over time during annealing, the diffusion coefficient can be determined. For a sample deposited at Tg - 6 K, the diffusion coefficient at 342 K (Tg) was measured to be 1 x 10⁻¹⁷ cm²/s at a wave vector of 0.03 Å⁻¹. aip.org These neutron reflectivity measurements, combined with other diffusion data, help to quantify the length scale at which the dynamics in supercooled TNB transition to non-Fickian behavior. acs.org

Thermodynamic Studies of Phase Transitions

The thermodynamic properties of this compound and its isomers are essential for a complete understanding of their phase behavior and the stability of their amorphous states. mdpi.comnih.gov Thermodynamic studies have been conducted to determine properties such as fusion enthalpy, heat capacities, and vapor pressures. mdpi.comnih.gov

It is important to note that early thermodynamic studies attributed to 1,3,5-tris-(α-naphthyl)benzene were later found to have been performed on the isomer 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene. mdpi.comnih.gov The melting temperature (Tm) of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene is reported to be in the range of 467–472 K. nih.govresearchgate.net

The heat capacities of both the crystalline and liquid phases have been measured. mdpi.com For instance, the crystal and liquid heat capacities of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene were found to be approximately 5% lower than those of its isomer, 1,3,5-tris-(α-naphthyl)benzene. mdpi.com The saturated vapor pressures of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene have been determined in the temperature range of 703–803 K. mdpi.comnih.gov These thermodynamic data are crucial for modeling the glass transition, predicting crystallization kinetics, and understanding the energetics of ultrastable glass formation. mdpi.compreprints.org

Data Tables

Table 1: Physical Properties of this compound

Property Value Reference
Glass Transition Temperature (Tg) 347 K acs.org
Melting Temperature (Tm) 467–472 K nih.govresearchgate.net

Table 2: Self-Diffusion Coefficients of this compound

Temperature (K) Diffusion Coefficient (D) (cm²/s) Measurement Technique Reference
342 (Tg) 1 x 10⁻¹⁷ Neutron Reflectivity aip.org
Tg ~1.6 x 10⁻¹⁶ Forward Recoil Spectrometry aps.org
338 (Tg - 9 K) to 365 (Tg + 18 K) Range of values measured Secondary Ion Mass Spectrometry acs.org

Evaluation of Fusion and Vaporization Enthalpies

Early, comprehensive thermodynamic studies of what was initially identified as 1,3,5-tris-naphthylbenzene were later clarified to have been conducted on its isomer, 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene. These seminal works by Magill and colleagues laid the groundwork for understanding the phase transition thermodynamics of this compound. researchgate.netmdpi.com

The melting point (T_m) of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene has been reported to be in the range of 467–472 K. researchgate.net The enthalpy of fusion, a critical parameter in describing the energy required for the transition from a crystalline solid to a liquid state, was a key focus of these early investigations. While the precise values from the original studies require direct consultation of the primary literature, subsequent research on its isomers provides context for the expected magnitude of this value. For instance, the fusion enthalpy for the symmetric isomer 1,3,5-tris-(α-naphthyl)benzene was determined to be 32.8 ± 0.5 kJ·mol⁻¹. researchgate.net

Similarly, the enthalpy of vaporization, which is the energy needed for the substance to transition from a liquid to a gas, was also investigated. The saturated vapor pressures for 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene were determined over a temperature range of 703–803 K. researchgate.net The thermal decomposition of this compound has been reported to occur at temperatures above 723 K. researchgate.net For comparison, the vaporization enthalpy of the related compound 1,3,5-tris-(α-naphthyl)benzene at 518 K was found to be 134.1 ± 3.2 kJ·mol⁻¹. researchgate.net

Table 1: Thermodynamic Properties of this compound and a Related Isomer

PropertyThis compound1,3,5-Tris-(α-naphthyl)benzene
Melting Point (T_m) 467–472 K researchgate.net457.9 ± 0.3 K researchgate.net
Enthalpy of Fusion (ΔH_fus) Data reported in researchgate.netmdpi.com32.8 ± 0.5 kJ·mol⁻¹ researchgate.net
Vaporization Enthalpy (ΔH_vap) Data reported in researchgate.netmdpi.com134.1 ± 3.2 kJ·mol⁻¹ (at 518 K) researchgate.net

Heat Capacities of Crystalline and Liquid Phases

The heat capacity, which measures the amount of heat required to change a substance's temperature by a given amount, is fundamental to understanding the thermodynamic state of both the crystalline and amorphous phases. For 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene, it has been noted that the heat capacities of its crystalline and liquid forms are approximately 5% lower than those of its symmetric isomer, 1,3,5-tris-(α-naphthyl)benzene. mdpi.com

Table 2: Comparative Heat Capacity Information

PhaseThis compound1,3,5-Tris-(α-naphthyl)benzene
Crystalline Heat Capacity (C_p,cr) Reported to be ~5% lower than its isomer mdpi.comSpecific data available researchgate.net
Liquid Heat Capacity (C_p,l) Reported to be ~5% lower than its isomer mdpi.comSpecific data available researchgate.net

Crystallization Kinetics and Suppression of Crystallization

A defining characteristic of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene is its pronounced resistance to crystallization, making it an excellent glass-forming material. nih.gov This reluctance to form an ordered crystalline structure is attributed to the modest energy barriers associated with the interconversion of its atropisomers, which are stereoisomers arising from hindered rotation around a single bond. nih.gov The presence of multiple, slowly interconverting conformers in the liquid state frustrates the crystallization process and facilitates the formation of a supercooled liquid and, ultimately, a glass upon cooling. nih.gov

The crystallization kinetics of this compound were extensively studied by Magill and colleagues. mdpi.comnasa.gov Their work over a wide temperature range noted transitions in morphology and crystal growth rate, providing foundational data in this area. nasa.gov The propensity of this molecule to form a glass rather than crystallize is a key feature that has made it a model system for studying the physical properties of organic glasses and molecular diffusion in condensed phases. nih.gov

Relationship between Anisotropic Packing and Kinetic Stability in Glasses

The arrangement of molecules in the solid state, or molecular packing, can have a profound impact on the physical properties of a material, including the stability of its glassy state. While specific studies directly correlating the anisotropic packing of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene with the kinetic stability of its glass are not extensively detailed in the available literature, some inferences can be drawn from its molecular structure.

The molecule itself is inherently asymmetric, consisting of a central benzene ring substituted with two 1-naphthyl groups and one 2-naphthyl group. This asymmetry, coupled with the rotational freedom of the naphthyl groups, likely leads to a complex potential energy landscape and inefficient packing in the supercooled liquid state. This inefficient packing would contribute to the high viscosity and slow dynamics characteristic of good glass formers, thereby enhancing the kinetic stability of the resulting glass. The molecular structure of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene has been a subject of theoretical modeling to understand its behavior in the liquid state. researchgate.net

Further research into the specific crystal structure and the amorphous packing of this molecule would provide a more definitive link between its anisotropic nature and its exceptional glass-forming ability and kinetic stability.

Supramolecular Interactions and Self Assembly Potential of 1,3 Bis 1 Naphthyl 5 2 Naphthyl Benzene

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in Related Systems

While 1,3-bis-(1-naphthyl)-5-(2-naphthyl)benzene itself lacks classical hydrogen bond donors (like O-H or N-H), its structure is dominated by potential non-covalent interactions involving its extensive aromatic surfaces. The behavior of related 1,3,5-trisubstituted benzene (B151609) systems in the solid state provides significant insight into the interactions that govern their crystal packing. Non-covalent interactions are crucial for the formation of monomer complexes and are fundamental to understanding supramolecular structures and crystal packing. researchgate.net

Key interactions observed in analogous structures include:

π-π Stacking: This is a primary interaction for aromatic molecules. In substituted benzenes, face-to-face π-π stacking can occur with centroid-centroid distances around 3.65 Å. nih.gov Theoretical calculations on a benzene-naphthalene dimer show that aromatic π-delocalization can slightly hinder the strength of π-stacking interactions by about 0.3 kcal mol⁻¹. acs.org

C-H···π Interactions: The hydrogen atoms on the naphthyl and benzene rings can act as weak donors, interacting with the electron-rich π-faces of adjacent molecules. This type of bonding is a significant directional force in the assembly of many aromatic hydrocarbons.

Hydrogen Bonding in Functionalized Analogues: In related systems with functional groups, specific and strong hydrogen bonds dictate the assembly. For instance, in 5-hydroxybenzene-1,3-dicarbaldehyde, a complex 3D network is formed through C(aryl)—H···O(hydroxy), C(formyl)—H···O(formyl), and O—H···O(formyl) bonds. nih.goviucr.org Similarly, benzene-1,3,5-tricarboxamides (BTAs) are known to form robust, one-dimensional rod-like structures stabilized by threefold intermolecular hydrogen bonding. rsc.org

Other Interactions: In halogenated analogues, such as 3,5-bis(bromomethyl)phenyl acetate (B1210297), type I and type II Br···Br interactions play a role in linking molecular dimers into larger aggregates. nih.gov

The stability of these non-covalent interactions is generally governed by a combination of electrostatic and dispersion forces. researchgate.net The specific nature of the substituents on the benzene ring influences the electron density of the aromatic system, thereby modulating the strength and geometry of these interactions. libretexts.org

Table 1: Summary of Non-Covalent Interactions in Related 1,3,5-Trisubstituted Benzene Systems.
Interaction TypeExample SystemTypical Distance / GeometryReference
π-π Stacking3,5-bis(bromomethyl)phenyl acetateCentroid-Centroid: 3.653 Å nih.gov
C-H···O Hydrogen BondMethyl 3,5-dimethylbenzoateH···A: 2.43 Å, D-H···A: 160° nih.gov
Halogen Bonding3,5-bis(bromomethyl)phenyl acetateBr···Br: 3.638 Å (Type I) nih.gov
O-H···O Hydrogen Bond5-hydroxybenzene-1,3-dicarbaldehydeForms chains and 3D networks nih.goviucr.org

Potential for Host-Guest Chemistry and Complex Formation

The rigid, C3-symmetric scaffold of 1,3,5-triarylbenzenes makes them promising candidates for host molecules in supramolecular chemistry. The defined shape and potential for forming cavities allow them to encapsulate smaller guest molecules. The potential for this compound to engage in host-guest chemistry is significant, based on studies of analogous systems.

A key factor in forming stable crystalline inclusion complexes is the matching of symmetry between the host and guest molecules. rsc.org For example, 1,3,5-tris(3-methoxybenzoyl)benzene, a conformationally flexible triaroylbenzene derivative, forms isomorphous lattice-type inclusion adducts with guests that possess trigonal symmetry elements, such as benzene and acetone. rsc.org The host molecules adopt a C3-symmetric conformation that complements the guest, leading to highly ordered trigonal or hexagonal clathrates. rsc.org The inability of this host to form complexes with larger or less symmetric solvents underscores the importance of this principle. rsc.org

Beyond discrete complexes, tri-substituted benzene cores can form extended porous networks capable of hosting larger molecules. 4,4',4''-Benzene-1,3,5-triyl-tribenzoic acid (BTA) has been shown to self-assemble on a silver surface into a two-dimensional honeycomb network. nih.gov These networks possess nanocavities with internal diameters of approximately 2.95 nm, which are suitable for trapping macrocyclic guest molecules. nih.gov This demonstrates the potential for arylbenzene cores to create structured surfaces for molecular recognition and separation.

The electron-deficient core of 1,3,5-triazine (B166579), an analogue of the benzene core, can interact favorably with the electron-rich surfaces of other aromatic molecules like benzene, which can be exploited for molecular recognition. rsc.orgresearchgate.net Given the electron-rich nature of the naphthyl substituents in this compound, its central benzene ring could similarly interact with suitable electron-poor guests.

Table 2: Examples of Host-Guest Systems with Tri-Substituted Benzene Cores.
Host MoleculeGuest Molecule(s)Key FindingReference
1,3,5-Tris(3-methoxybenzoyl)benzeneBenzene, AcetoneFormation of stable crystalline clathrates is driven by host-guest symmetry matching. rsc.org
4,4',4''-Benzene-1,3,5-triyl-tribenzoic acid (BTA)mt-33 (macrocycle)Forms a 2D honeycomb network on Ag(111) that can confine large guest molecules in its pores. nih.gov
1,3,5-Triazine derivatives(PPy)₂Ir(acac) (dopant)Act as electron-transport-type host materials in highly efficient OLEDs. rsc.org

Self-Assembly Behavior in Solution and Solid State (e.g., π-π Stacking interactions)

The star-shaped, disc-like geometry of 1,3,5-triarylbenzenes is highly conducive to self-assembly into ordered columnar structures, driven primarily by π-π stacking interactions between the aromatic cores. This behavior is well-documented for related molecules and is expected for this compound.

A prominent example is the family of benzene-1,3,5-tricarboxamides (BTAs). These molecules are renowned for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. rsc.orgnih.gov This assembly is stabilized by a combination of threefold hydrogen bonding between the amide groups and π-π stacking of the central benzene rings. rsc.org This robust self-assembly makes BTAs a versatile building block for creating supramolecular polymers and other functional materials. rsc.org

The self-assembly process can also be directed on surfaces, where the interplay between intermolecular and molecule-substrate interactions becomes critical. nih.gov Studies of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB) on a silver surface show that a cooperative interplay between intermolecular halogen bonds (XB) and molecule-substrate interactions leads to a highly periodic molecular arrangement. nih.gov However, on a different substrate, a competitive interplay can lead to more random arrangements, highlighting that the final structure is controlled by a delicate balance of forces. nih.gov

In some cases, self-assembly can lead to complex, hierarchical structures. For instance, partially fluorinated benzene-1,3,5-tricarboxamides first assemble into a racemic mixture of one-dimensional helical aggregates (P- and M-helices), which then bundle into larger, optically active fibers, demonstrating a symmetry-breaking phenomenon. nih.gov This multi-step aggregation highlights the potential for generating sophisticated architectures from simple arylbenzene-based building blocks.

Design Principles for Functional Supramolecular Architectures Incorporating Arylbenzene Cores

The creation of functional materials from molecules like this compound relies on a set of established supramolecular design principles. These principles leverage the structural and electronic features of the arylbenzene core to guide assembly into predictable and useful superstructures.

Scaffold Rigidity and Symmetry: The 1,3,5-trisubstituted benzene core provides a rigid, planar scaffold with inherent C3 symmetry. This pre-organization is fundamental for creating ordered materials, particularly columnar liquid crystals and porous networks for host-guest chemistry. rsc.orgrsc.org

Peripheral Group Functionalization: The choice of substituents at the 1, 3, and 5 positions is the primary tool for programming the assembly.

Hydrogen Bonding: Introducing groups like amides or carboxylic acids installs strong, directional hydrogen bonds that can drive the formation of one-dimensional fibers or two-dimensional networks. rsc.orgnih.gov

Aromatic Surfaces: Large aromatic groups, such as the naphthyl units in the title compound, maximize π-π stacking interactions, which are the main driving force for the assembly of columnar phases. acs.org

Halogen Atoms: Incorporating halogens (e.g., bromine) can introduce specific halogen bonding motifs that act as directional intermolecular "glue." nih.govnih.gov

Control of Electronic Properties: The electronic nature of the core and its substituents can be tuned to create specific functions. Using an electron-poor core like 1,3,5-triazine with electron-rich peripheral groups can create materials with specific electronic properties, such as electron-transport hosts for OLEDs. rsc.org The interaction between electron-rich and electron-poor aromatic systems can be a powerful tool for molecular recognition. rsc.orgresearchgate.net

Symmetry Matching in Host-Guest Systems: For the design of crystalline complexes (clathrates), a key principle is to match the symmetry of the host molecule with that of the intended guest. A C3-symmetric host derived from an arylbenzene core will most effectively bind a guest that also possesses elements of threefold symmetry. rsc.org

Hierarchical Assembly: Simple building blocks can be designed to undergo multi-step assembly processes. This can lead from simple 1D helices to more complex bundled fibers, demonstrating that control over both primary and secondary aggregation can produce sophisticated materials. nih.gov These principles form a rational basis for using the 1,3,5-arylbenzene framework to construct novel materials for applications in electronics, sensing, and nanotechnology. rsc.orgresearchgate.net

Q & A

Q. What synthetic methodologies are optimal for preparing 1,3-bis-(1-naphthyl)-5-(2-naphthyl)benzene, and how can purity be ensured?

The compound can be synthesized via benzannulated enyne-allene cyclization, a method demonstrated to achieve controlled aromatic extension with naphthyl substituents. Key steps include:

  • Multi-step coupling : Use Suzuki-Miyaura or Ullmann coupling to attach naphthyl groups to a central benzene ring.
  • Thermal cyclization : Optimize reaction temperature (e.g., 120–150°C) and solvent (toluene or DMF) to avoid side reactions.
  • Purification : Employ column chromatography with silica gel and validate purity via HPLC (>98% by area) and NMR (absence of residual solvent peaks) .

Q. What analytical techniques are critical for characterizing the structural and thermal properties of this compound?

  • X-ray crystallography : Resolve molecular packing and confirm stereochemistry (e.g., dihedral angles between naphthyl groups) .
  • Differential scanning calorimetry (DSC) : Measure glass transition temperature (Tg) and detect polymorphism. For example, Tg values range between 80–100°C depending on substituent orientation .
  • NMR spectroscopy : Use 2D NOESY to confirm spatial proximity of naphthyl protons and avoid misassignment of regioisomers .

Advanced Research Questions

Q. How do vapor deposition parameters influence the thermal stability and structural uniformity of thin films of this compound?

Vapor-deposited films exhibit tunable fictive temperatures (Tf) dependent on deposition rates:

Deposition RateTf/Tg RatioStructural Stability
Slow (tdep = 1.4 × 10⁴)0.89High density, low enthalpy
Fast (tdep = 1.4 × 10¹)1.05Metastable, higher free volume
Methodological considerations:
  • Use in situ ellipsometry to monitor film growth.
  • Anneal films at 0.95Tg to equilibrate structural relaxations .

Q. How can computational modeling resolve contradictions in experimental data regarding molecular packing and optoelectronic properties?

  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~3.2 eV) and compare with experimental UV-Vis spectra (λmax ≈ 350 nm).
  • Molecular dynamics (MD) : Simulate glass-forming behavior to explain discrepancies in Tg values between bulk and thin-film samples. For instance, MD can predict π-π stacking distances (3.4–3.6 Å) .

Q. What strategies mitigate challenges in synthesizing derivatives with modified naphthyl substituents for OLED applications?

  • Directed ortho-metalation : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at specific naphthyl positions to enhance electroluminescence.
  • Cross-coupling optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to improve yields (>75%) in sterically hindered environments .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s glass-forming ability in different solvent systems?

  • Controlled solvent evaporation : Compare spin-coating (fast evaporation) vs. drop-casting (slow evaporation) to assess solvent polarity effects. For example, toluene-processed films show higher Tg than THF-processed ones due to residual stress .
  • Dynamic mechanical analysis (DMA) : Measure storage modulus (G') to differentiate between amorphous and partially crystalline phases .

Methodological Best Practices

Q. What protocols ensure reproducibility in measuring photophysical properties for peer-reviewed studies?

  • Standardized excitation wavelengths : Use 290 nm excitation for fluorescence quantum yield measurements (ΦF ≈ 0.4–0.6).
  • Degassing : Purge solutions with N₂ for 30 min to eliminate oxygen quenching effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.